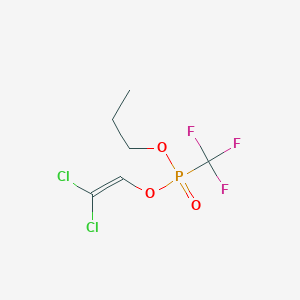![molecular formula C10H18O4 B14378817 Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate CAS No. 88226-65-7](/img/structure/B14378817.png)
Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an acetyloxy group attached to a methylbutanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate typically involves esterification reactions. One common method is the reaction of 3-methylbutanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
3-methylbutanoic acid+ethanolH2SO4ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and ethanol.
Oxidation: Various carboxylic acids and ketones.
Substitution: Different ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mécanisme D'action
The mechanism of action of ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the acetyloxy group.
Methyl butyrate: Another ester with a similar backbone but different substituents.
Isopropyl butyrate: An ester with a different alkyl group attached to the oxygen atom.
Uniqueness
Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
88226-65-7 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
ethyl 2-(acetyloxymethyl)-3-methylbutanoate |
InChI |
InChI=1S/C10H18O4/c1-5-13-10(12)9(7(2)3)6-14-8(4)11/h7,9H,5-6H2,1-4H3 |
Clé InChI |
RGDATJCGFOREIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(COC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)

![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)





![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
